molecular formula C9H15F3O B14145223 1,1,1-Trifluorononan-2-one CAS No. 26902-66-9

1,1,1-Trifluorononan-2-one

Cat. No.: B14145223
CAS No.: 26902-66-9
M. Wt: 196.21 g/mol
InChI Key: NDQOKFMZSIKVBG-UHFFFAOYSA-N
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Description

1,1,1-Trifluorononan-2-one is an organic compound with the molecular formula C₉H₁₅F₃O. It is characterized by the presence of three fluorine atoms attached to the first carbon of a nonanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorononan-2-one can be synthesized through several methods. One common approach involves the fluorination of nonanone derivatives using fluorinating agents such as trifluoromethyl hypofluorite or other fluorine-containing reagents. The reaction typically requires controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorine species safely. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorononan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluorononan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-trifluorononan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-nonanone
  • 1,1,1-Trifluoro-3-nonanone
  • 1,1,1-Trifluoro-4-nonanone

Comparison: 1,1,1-Trifluorononan-2-one is unique due to its specific substitution pattern and the position of the fluorine atoms. This configuration imparts distinct chemical and physical properties, such as boiling point, density, and reactivity, compared to its analogs. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation, making it particularly valuable in applications requiring robust performance .

Properties

CAS No.

26902-66-9

Molecular Formula

C9H15F3O

Molecular Weight

196.21 g/mol

IUPAC Name

1,1,1-trifluorononan-2-one

InChI

InChI=1S/C9H15F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h2-7H2,1H3

InChI Key

NDQOKFMZSIKVBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(F)(F)F

Origin of Product

United States

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